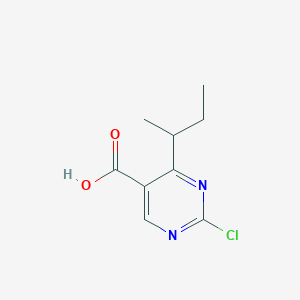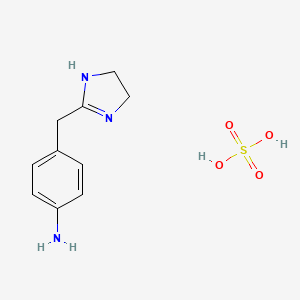
(2R,3S)-3-Aminohexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Aminohexan-2-ol is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by its two stereocenters, which give it specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Aminohexan-2-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-amino-2-hexanone using chiral catalysts or reducing agents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing continuous flow reactors to ensure consistent product quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-Aminohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-2-hexanone or 3-aminohexanal.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
(2R,3S)-3-Aminohexan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Aminohexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Aminohexan-2-ol: Another stereoisomer with different stereochemical properties.
3-Amino-2-hydroxybutanoic acid: A related amino alcohol with a shorter carbon chain.
Hexylamine: A simpler amine without the hydroxyl group.
Uniqueness
(2R,3S)-3-Aminohexan-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its stereoisomers and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2R,3S)-3-aminohexan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(7)5(2)8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
QFMJENDXNJEXIO-RITPCOANSA-N |
SMILES isomérique |
CCC[C@@H]([C@@H](C)O)N |
SMILES canonique |
CCCC(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)

![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)





![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)

![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)

![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)
